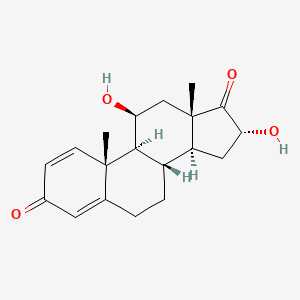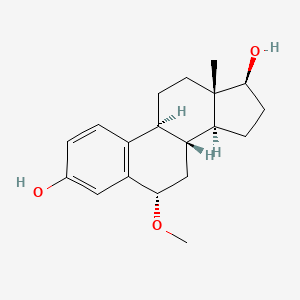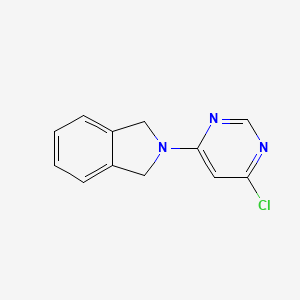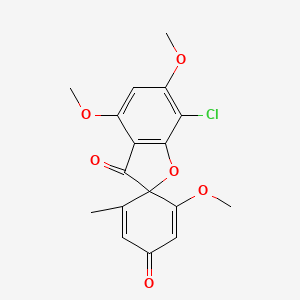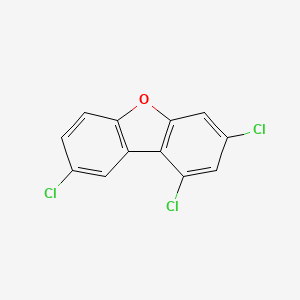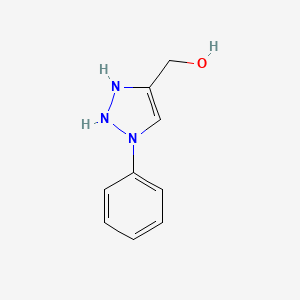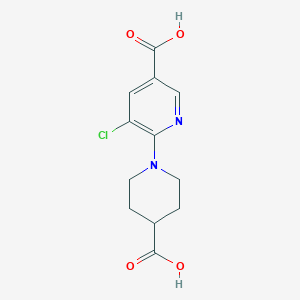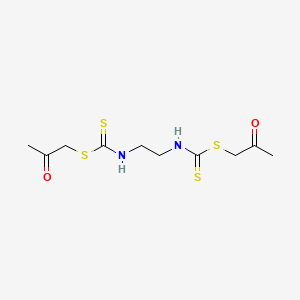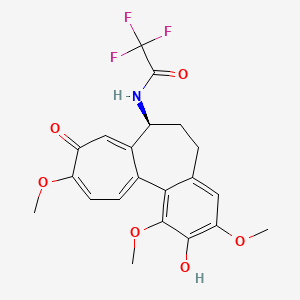
2-Demethyl-N-trifluoroacetyl-deacetylcolchicine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETAMIDE,2,2,2-TRIFLUORO-N-(5,6,7,9-TETRAHYDRO-2-HYDROXY-1,3,10-TRIMETHOXY-9-OXOBENZO[A]HEPTALEN-7-YL)-,(S)- is a complex organic compound with a unique structure that includes trifluoroacetamide and benzo[a]heptalene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,2,2,2-TRIFLUORO-N-(5,6,7,9-TETRAHYDRO-2-HYDROXY-1,3,10-TRIMETHOXY-9-OXOBENZO[A]HEPTALEN-7-YL)-,(S)- involves multiple steps, starting with the preparation of the benzo[a]heptalene core. This core is then functionalized with trifluoroacetamide groups through a series of reactions, including nucleophilic substitution and esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
ACETAMIDE,2,2,2-TRIFLUORO-N-(5,6,7,9-TETRAHYDRO-2-HYDROXY-1,3,10-TRIMETHOXY-9-OXOBENZO[A]HEPTALEN-7-YL)-,(S)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
ACETAMIDE,2,2,2-TRIFLUORO-N-(5,6,7,9-TETRAHYDRO-2-HYDROXY-1,3,10-TRIMETHOXY-9-OXOBENZO[A]HEPTALEN-7-YL)-,(S)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ACETAMIDE,2,2,2-TRIFLUORO-N-(5,6,7,9-TETRAHYDRO-2-HYDROXY-1,3,10-TRIMETHOXY-9-OXOBENZO[A]HEPTALEN-7-YL)-,(S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, 2,2,2-trifluoro-N-methyl-: A simpler trifluoroacetamide derivative with different functional groups.
Acetamide, 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)-: Another trifluoroacetamide compound with additional trifluoroacetyl groups.
Acetamide, 2,2,2-trifluoro-N-phenyl-: A trifluoroacetamide derivative with a phenyl group.
Uniqueness
ACETAMIDE,2,2,2-TRIFLUORO-N-(5,6,7,9-TETRAHYDRO-2-HYDROXY-1,3,10-TRIMETHOXY-9-OXOBENZO[A]HEPTALEN-7-YL)-,(S)- is unique due to its complex structure, which includes both trifluoroacetamide and benzo[a]heptalene moieties. This combination of functional groups and structural features gives the compound distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
86436-46-6 |
|---|---|
Molekularformel |
C21H20F3NO6 |
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C21H20F3NO6/c1-29-15-7-5-11-12(9-14(15)26)13(25-20(28)21(22,23)24)6-4-10-8-16(30-2)18(27)19(31-3)17(10)11/h5,7-9,13,27H,4,6H2,1-3H3,(H,25,28)/t13-/m0/s1 |
InChI-Schlüssel |
BXGLTIXFXLUVOH-ZDUSSCGKSA-N |
Isomerische SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)O)OC)NC(=O)C(F)(F)F |
Kanonische SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)O)OC)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methy (3S,8S,9S)-3-(1,1-Dimethylethyl)-8-hydroxy-13,13-dimethyl-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-12-oxa-2,5,6,10-tetraazatetradecanoic Acid Ester](/img/structure/B13407089.png)

